N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide
Overview
Description
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through ring construction from different cyclic or acyclic precursors, or through the functionalization of preformed pyrrolidine rings . The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves coupling the pyrrolidine derivative with the pyridine moiety under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrolidine ring or the sulfonyl group.
Reduction: Reduction reactions can target the pyridine moiety or the sulfonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the pyrrolidine ring may yield a pyrrolidinone derivative, while reduction of the pyridine moiety could result in a piperidine derivative.
Scientific Research Applications
N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide has several scientific research applications:
Biology: It is studied for its potential biological activity, including its ability to interact with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridine moiety allow the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share structural similarities with N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide but may differ in their biological activity and chemical properties.
Uniqueness
What sets N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide apart is its unique combination of a pyrrolidine ring, a sulfonyl group, and a pyridine moiety. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for scientific research and drug development.
Properties
IUPAC Name |
N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-15-8-9-16(2)19(12-15)30(28,29)25-11-5-7-18(25)14-24-21(27)20(26)23-13-17-6-3-4-10-22-17/h3-4,6,8-10,12,18H,5,7,11,13-14H2,1-2H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVMMHMZWAEKEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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